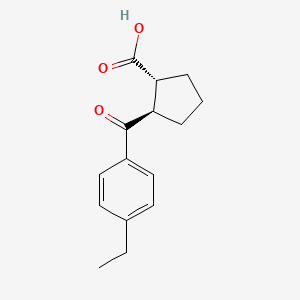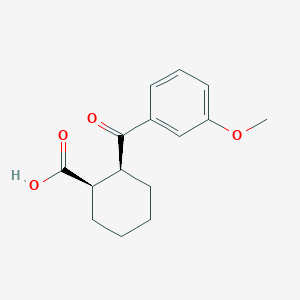
3,4-Dichloro-3',5'-dimethoxybenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dichloro-3’,5’-dimethoxybenzophenone, also known as (3,4-dichlorophenyl) (3,5-dimethoxyphenyl)methanone, is a chemical compound with the molecular formula C15H12Cl2O3 . It has a molecular weight of 311.16 .
Molecular Structure Analysis
The InChI code for 3,4-Dichloro-3’,5’-dimethoxybenzophenone is 1S/C15H12Cl2O3/c1-19-11-5-10 (6-12 (8-11)20-2)15 (18)9-3-4-13 (16)14 (17)7-9/h3-8H,1-2H3 .Applications De Recherche Scientifique
Analytical Method Development
- High-performance liquid chromatography (HPLC) methods have been developed for the quantitative and qualitative analysis of compounds similar to 3,4-Dichloro-3',5'-dimethoxybenzophenone. These methods, using UV detection and methanol-water as the mobile phase, have shown high accuracy with standard deviations less than 0.41% and average recoveries around 99.03% (Li Hong-jin, 2007), (Zhou Qi-fang, 2009).
Synthesis and Material Science
- Novel synthetic pathways have been explored using compounds with similar structural features to 3,4-Dichloro-3',5'-dimethoxybenzophenone. For instance, tetraphenylethenes with lipophilic side chains were synthesized using a McMurry coupling process. This method involved the conversion of similar benzophenone derivatives, leading to compounds with promising mesomorphic properties (A. Schultz et al., 2001).
Photochemistry
- Research into the photochemical properties of related compounds has been conducted. This includes the study of photoreactions like hydrogen migration and cyclization processes in similar benzophenone derivatives, which could be significant for synthetic organic chemistry applications (L. Plíštil et al., 2006).
Optical and Electronic Studies
- Metal complexes involving similar benzophenone derivatives have been synthesized and characterized for their optical properties. These studies include FTIR, mass spectra, and UV-vis absorption analyses, revealing important insights into the structural and electronic characteristics of these compounds (Athraa H. Mekkey et al., 2020).
Molecular Structure Analysis
- Investigations into the molecular structure of compounds similar to 3,4-Dichloro-3',5'-dimethoxybenzophenone have been carried out using techniques like X-ray diffraction and DFT calculations. These studies provide detailed information on the influence of intermolecular interactions on the geometry of such compounds (Sedat Karabulut et al., 2014).
Environmental Impact and Stability Studies
- Research on related benzophenone derivatives has included studies on their environmental stability and toxicity. For instance, the transformation of UV filters in chlorinated water and their subsequent environmental impact has been a subject of study, highlighting the importance of understanding the ecological implications of these compounds (R. Zhuang et al., 2013).
Propriétés
IUPAC Name |
(3,4-dichlorophenyl)-(3,5-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O3/c1-19-11-5-10(6-12(8-11)20-2)15(18)9-3-4-13(16)14(17)7-9/h3-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSZRJDEGVMIOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301216277 |
Source


|
| Record name | Methanone, (3,4-dichlorophenyl)(3,5-dimethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301216277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-3',5'-dimethoxybenzophenone | |
CAS RN |
951892-36-7 |
Source


|
| Record name | Methanone, (3,4-dichlorophenyl)(3,5-dimethoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951892-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanone, (3,4-dichlorophenyl)(3,5-dimethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301216277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![trans-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358948.png)
![trans-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358949.png)
![trans-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358950.png)


![cis-2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358959.png)
![cis-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358960.png)
![trans-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358961.png)
![cis-3-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358963.png)
![cis-4-[2-(3-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358964.png)
![cis-4-[2-(3-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358965.png)